N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to two distinct aromatic systems: a 2,1,3-benzothiadiazole moiety at the amide nitrogen and a 6-(furan-2-yl)pyridazine group at the piperidine nitrogen. The benzothiadiazole group is an electron-deficient aromatic system known for its planar structure and ability to participate in π-π stacking interactions, while the furan-pyridazine moiety may act as a pharmacophore influencing target binding .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(21-15-3-1-4-16-19(15)25-29-24-16)13-8-10-26(11-9-13)18-7-6-14(22-23-18)17-5-2-12-28-17/h1-7,12-13H,8-11H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGILOBAKRRBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)C4=NN=C(C=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step might involve a cross-coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane.
Construction of the pyridazine ring: This can be synthesized via a condensation reaction between hydrazine derivatives and diketones.
Attachment of the piperidine carboxamide: This step might involve the reaction of a piperidine derivative with a carboxylic acid or its activated ester.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions might target the nitro groups (if present) on the benzothiadiazole moiety, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups on the benzothiadiazole could produce amines.
Scientific Research Applications
Chemistry
Organic Electronics: Compounds with benzothiadiazole and furan rings are often explored for their electronic properties, making them candidates for organic semiconductors and photovoltaic materials.
Catalysis: Such compounds can act as ligands in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Biology and Medicine
Drug Development: The unique structure of this compound might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe due to the presence of the benzothiadiazole moiety, which is known for its fluorescence properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety could be involved in π-π stacking interactions, while the furan and pyridazine rings might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxamide derivatives, where structural variations in substituents significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural and Physicochemical Comparisons
*Calculated based on structural analogs.
Key Research Findings
Role of Benzothiadiazole: The benzothiadiazole group in the target compound distinguishes it from analogs like the thiazole-substituted derivative .
Furan-Pyridazine Motif : The 6-(furan-2-yl)pyridazine moiety is conserved across multiple analogs (e.g., ), suggesting its critical role as a pharmacophore. Pyridazine’s nitrogen atoms may participate in hydrogen bonding, while the furan oxygen could modulate solubility.
Impact of Substituents: Thiazole vs. Benzothiadiazole: The thiazole analog has a lower molecular weight (355.41 vs. Methoxy-Pyrimidine: The methoxy group in the pyrimidine analog introduces polarity, likely improving pharmacokinetic profiles compared to more lipophilic substituents. Trifluoromethyl: The trifluoromethyl group in Example 206 enhances metabolic stability and membrane permeability, a feature absent in the target compound.
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.43 g/mol. The compound features a benzothiadiazole moiety linked to a piperidine ring and a furan-substituted pyridazine, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies indicate that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The benzothiadiazole core is known for its ability to intercalate with DNA, potentially leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects.
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro assays have revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have explored the biological activity of similar compounds within the benzothiadiazole class. For example:
- Study on Anticancer Activity : A comparative analysis was conducted on various benzothiadiazole derivatives, highlighting their ability to inhibit tumor growth in xenograft models. The study found that derivatives similar to this compound showed promising results in reducing tumor size and enhancing survival rates in treated animals .
- Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial potential of several benzothiadiazole compounds against multi-drug resistant strains. The results indicated that compounds with similar structural features exhibited significant inhibitory effects on bacterial growth, suggesting that modifications in the side chains could enhance efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
